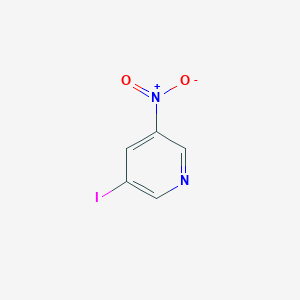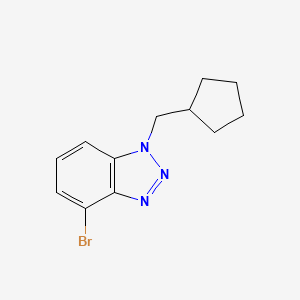
6-(2-(2-Ethyl-4-methyl-1H-imidazol-1-yl)ethyl)-1,3,5-triazine-2,4-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-[2-(2-ETHYL-4-METHYL-1H-IMIDAZOL-1-YL)ETHYL]-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound that features both imidazole and triazine rings. These heterocyclic structures are known for their significant roles in various biological and chemical processes. The compound’s unique structure allows it to participate in a wide range of chemical reactions, making it valuable in scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-(2-ETHYL-4-METHYL-1H-IMIDAZOL-1-YL)ETHYL]-1,3,5-TRIAZINE-2,4-DIAMINE typically involves multiple steps, starting with the formation of the imidazole ring. One common method involves the reaction of ethylamine with glyoxal and ammonia to form the imidazole ring . This intermediate is then reacted with various reagents to introduce the triazine ring, often using cyanuric chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pH, are crucial for large-scale synthesis .
化学反应分析
Types of Reactions
6-[2-(2-ETHYL-4-METHYL-1H-IMIDAZOL-1-YL)ETHYL]-1,3,5-TRIAZINE-2,4-DIAMINE undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, under acidic conditions.
Reduction: Sodium borohydride, in methanol.
Substitution: Cyanuric chloride, in the presence of a base like sodium hydroxide.
Major Products
The major products of these reactions include various substituted imidazole and triazine derivatives, which can be further utilized in different applications .
科学研究应用
6-[2-(2-ETHYL-4-METHYL-1H-IMIDAZOL-1-YL)ETHYL]-1,3,5-TRIAZINE-2,4-DIAMINE has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes and agrochemicals.
作用机制
The compound exerts its effects primarily through interactions with specific molecular targets. For instance, in biological systems, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The triazine ring is known to interact with nucleophilic sites on enzymes, while the imidazole ring can form hydrogen bonds with amino acid residues .
相似化合物的比较
Similar Compounds
- 2-(2-ETHYL-4-METHYL-1H-IMIDAZOL-1-YL)ETHANOL
- 1,3,5-TRIAZINE-2,4,6-TRIAMINE
Uniqueness
6-[2-(2-ETHYL-4-METHYL-1H-IMIDAZOL-1-YL)ETHYL]-1,3,5-TRIAZINE-2,4-DIAMINE is unique due to its dual-ring structure, which imparts a combination of chemical properties from both imidazole and triazine rings. This dual functionality allows it to participate in a broader range of reactions and makes it more versatile compared to similar compounds.
属性
CAS 编号 |
50729-78-7 |
|---|---|
分子式 |
C11H17N7 |
分子量 |
247.30 g/mol |
IUPAC 名称 |
6-[2-(2-ethyl-4-methylimidazol-1-yl)ethyl]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C11H17N7/c1-3-9-14-7(2)6-18(9)5-4-8-15-10(12)17-11(13)16-8/h6H,3-5H2,1-2H3,(H4,12,13,15,16,17) |
InChI 键 |
QKCRGKWVRITBFH-UHFFFAOYSA-N |
规范 SMILES |
CCC1=NC(=CN1CCC2=NC(=NC(=N2)N)N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


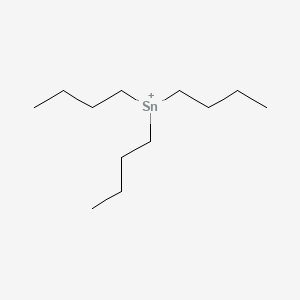



![1,3-Bis[(3,3,4,4,5,5,6,6,6-nonafluorohexyl)oxy]propan-2-ol](/img/structure/B12087340.png)
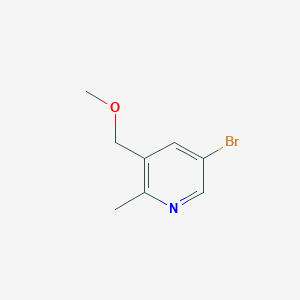

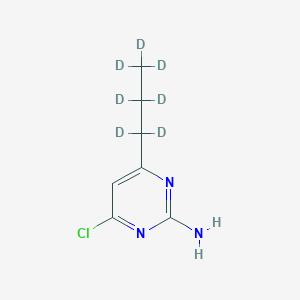
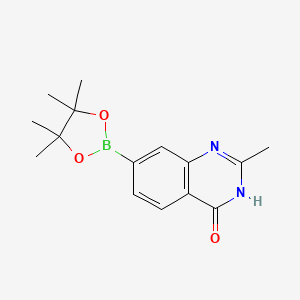
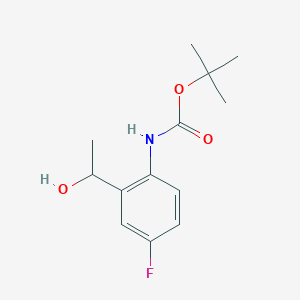
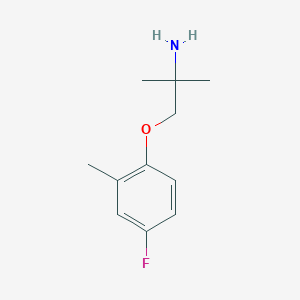
![(S)-phosphoric acid Mono-[3-(4-benzyloxy-phenyl)-2-octadec-9-enoylaMino-propyl] ester (aMMoniuM salt)](/img/structure/B12087375.png)
